

The Role of NCT-505 in the Aldehyde Dehydrogenase Pathway: A Technical Guide

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504

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Abstract

NCT-505 is a potent and selective small-molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell survival, stemness, and resistance to therapy. This technical guide provides an in-depth overview of the core role of **NCT-505** in the aldehyde dehydrogenase pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and potential downstream signaling effects.

Introduction to NCT-505 and the Aldehyde Dehydrogenase Pathway

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes that play a crucial role in detoxifying endogenous and exogenous aldehydes. One particular isoform, ALDH1A1, is overexpressed in various cancer types and is considered a marker for cancer stem cells (CSCs).[1] Elevated ALDH1A1 activity is associated with poor prognosis and resistance to chemotherapy.[1] **NCT-505** is a quinoline-based compound identified as a potent and selective inhibitor of ALDH1A1, making it a valuable tool for studying the function of this enzyme in cancer biology and a potential therapeutic agent.[1][2][3][4][5]

Quantitative Data on NCT-505

The following tables summarize the key quantitative data reported for **NCT-505**, highlighting its potency and selectivity.

Table 1: In Vitro Potency of **NCT-505** Against ALDH Isoforms

Target Enzyme	IC50 (nM)	Reference
ALDH1A1	7	[6]
hALDH1A2	>57,000	[6]
hALDH1A3	22,800	[6]
hALDH2	20,100	[6]
hALDH3A1	>57,000	[6]

Table 2: Cellular Activity of **NCT-505**

Cell Line	Assay	Effect	Concentration	Reference
OV-90	3D Spheroid Formation	Inhibition	-	[1]
SKOV-3-TR	Cytotoxicity (in combination with paclitaxel)	Potentiation	-	[1]
MDA-MB-468	Cell Viability	Reduction	30 μ M (72h)	[7]
MDA-MB-468	Cell Proliferation	Reduction	30 μ M (72h)	[7]

Mechanism of Action and Cellular Effects

NCT-505 exerts its effects primarily through the potent and selective inhibition of ALDH1A1.[6] However, studies using competitive activity-based protein profiling (ABPP) have revealed that at higher concentrations, **NCT-505** can also inhibit ALDH1A3.[7]

The inhibition of ALDH1A1 by **NCT-505** leads to a cascade of cellular events, including:

- Reduced Cell Viability and Proliferation: As demonstrated in various cancer cell lines.[\[7\]](#)
- Inhibition of Spheroid Formation: Indicating an effect on cancer stem cell-like properties.[\[1\]](#)
- Sensitization to Chemotherapy: **NCT-505** can potentiate the cytotoxic effects of drugs like paclitaxel in resistant cancer cells.[\[1\]](#)
- Mitochondrial Dysfunction: Treatment with **NCT-505** has been shown to reduce mitochondrial membrane potential.[\[7\]](#)
- Cell Cycle Arrest and Necrosis: At effective concentrations, **NCT-505** can induce cell cycle arrest in the G1 phase and subsequent necrotic cell death.[\[7\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **NCT-505**.

ALDH1A1 Enzymatic Inhibition Assay

This protocol is adapted from established methods for measuring ALDH inhibitor activity.[\[3\]](#)[\[5\]](#)

Materials:

- Purified recombinant human ALDH1A1 enzyme
- NAD⁺
- Propionaldehyde (substrate)
- **NCT-505** or other test inhibitors
- Assay Buffer: 50 mM Na⁺ BES, pH 7.5
- 96-well black, clear-bottom plates
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **NCT-505** in DMSO.
- In a 96-well plate, add 100-200 nM of purified ALDH1A1 enzyme to each well.
- Add varying concentrations of **NCT-505** (or vehicle control) to the wells and incubate for 2 minutes at room temperature.
- Add 200 μ M NAD⁺ to each well.
- Initiate the reaction by adding 100 μ M propionaldehyde to each well.
- Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
- Calculate the initial reaction rates and determine the IC₅₀ value of **NCT-505** by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard method for assessing cell viability based on ATP levels.

Materials:

- Cancer cell lines (e.g., MDA-MB-468)
- Complete cell culture medium
- **NCT-505**
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

- Treat the cells with various concentrations of **NCT-505** (and a vehicle control) for the desired duration (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the results to the vehicle-treated control to determine the percent viability.

Competitive Activity-Based Protein Profiling (ABPP)

This workflow is a powerful tool to identify the cellular targets of a small molecule inhibitor.^{[4][8]}

Materials:

- Intact cancer cells or cell lysates
- **NCT-505**
- Activity-based probe (ABP) for ALDH (e.g., a probe with a reactive group that covalently binds to the active site of ALDH enzymes and a reporter tag like biotin or a fluorophore)
- SDS-PAGE gels
- Fluorescence scanner or streptavidin beads and mass spectrometer

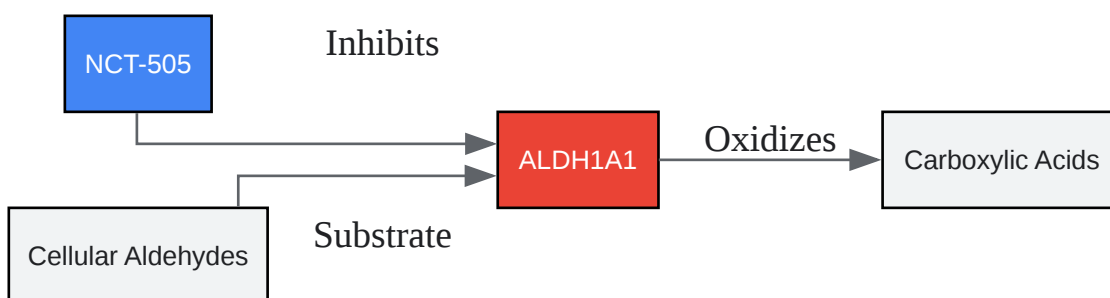
Procedure:

- Proteome Incubation: Pre-incubate the intact cells or cell lysate with varying concentrations of **NCT-505** or a vehicle control for a specified time.

- Probe Labeling: Add the ALDH-specific ABP to the samples and incubate to allow for covalent labeling of active ALDH enzymes.
- Analysis:
 - Gel-Based: If using a fluorescently tagged ABP, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity in the **NCT-505**-treated samples compared to the control indicates target engagement.
 - Mass Spectrometry-Based: If using a biotin-tagged ABP, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the target proteins. A decrease in the abundance of identified ALDH peptides in the **NCT-505**-treated samples confirms target engagement.

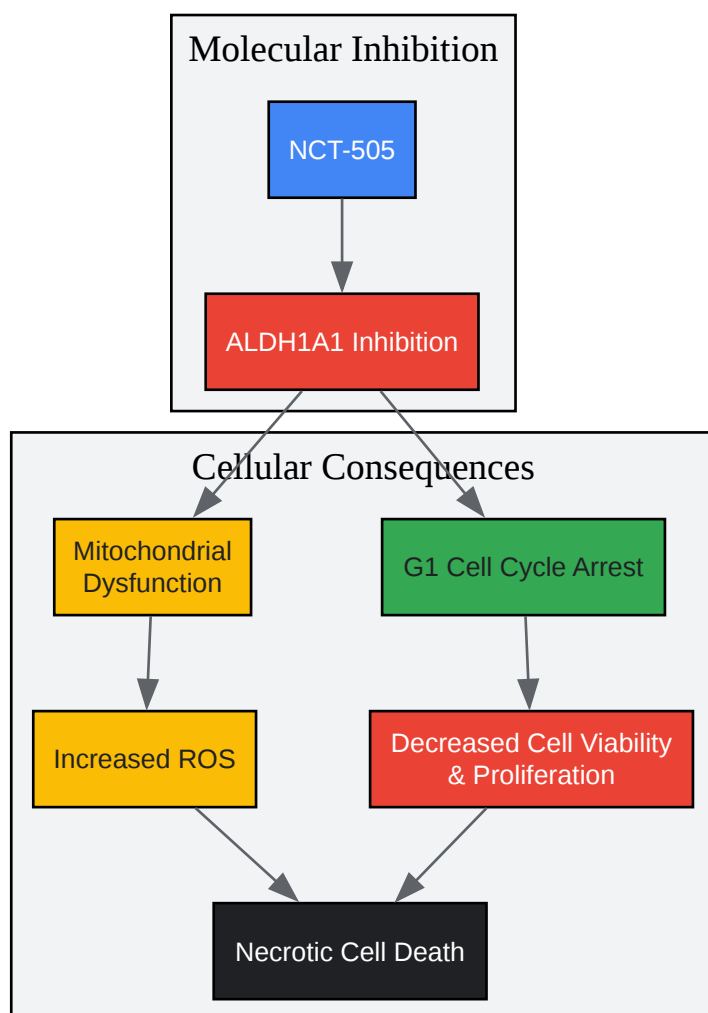
Signaling Pathways and Logical Relationships

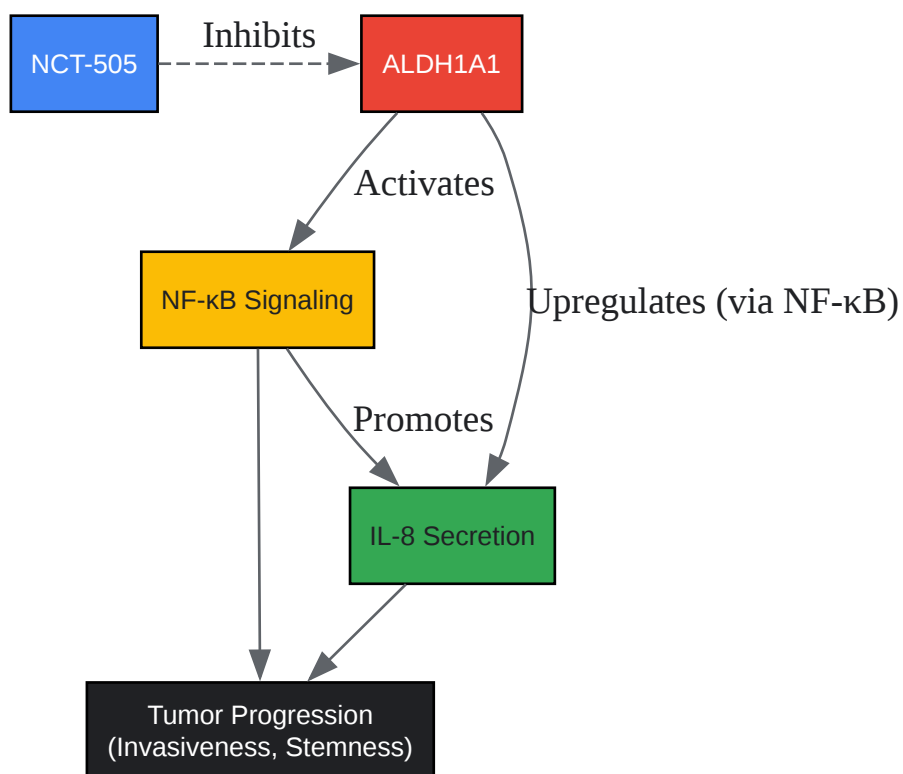
The inhibition of ALDH1A1 by **NCT-505** is proposed to impact downstream signaling pathways that are critical for cancer cell survival and proliferation. The following diagrams illustrate these potential relationships based on current literature.



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Direct inhibition of ALDH1A1 by **NCT-505**.





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